Multi-Kinase Polypharmacology: FLT3, ABL-T315I, and Aurora Kinase Inhibition — Head-to-Head with Single-Target FLT3 Inhibitor Quizartinib
CAS 924838-52-8 (KW-2449) simultaneously inhibits FLT3 (IC50 6.6 nM), ABL (IC50 14 nM), the imatinib-resistant gatekeeper mutant ABL-T315I (IC50 4 nM), and Aurora kinase (IC50 48 nM) [1]. In contrast, the clinical FLT3 inhibitor quizartinib (AC220) is highly selective for FLT3 (IC50 1.1 nM) but shows negligible activity against ABL-T315I (IC50 >10,000 nM) and Aurora kinase [2]. This polypharmacology enables CAS 924838-52-8 to suppress both FLT3-driven and imatinib-resistant BCR-ABL-driven leukemia cell growth in a single agent, a capability that single-target FLT3 inhibitors cannot replicate.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | FLT3: 6.6 nM; ABL: 14 nM; ABL-T315I: 4 nM; Aurora: 48 nM |
| Comparator Or Baseline | Quizartinib (AC220): FLT3 IC50 = 1.1 nM; ABL-T315I IC50 > 10,000 nM; Aurora activity not reported (presumed inactive) |
| Quantified Difference | ABL-T315I: >2,500-fold more potent; Aurora: unique activity absent in quizartinib; FLT3: ~5-fold less potent but the polypharmacology offset provides broader anti-leukemic coverage |
| Conditions | Biochemical kinase assays using recombinant catalytic domains; [1] used in vitro kinase inhibition profiling; [2] from published quizartinib selectivity panel. |
Why This Matters
For procurement decisions in leukemia research, the simultaneous inhibition of FLT3 and the imatinib-resistant ABL-T315I mutant eliminates the need for drug combinations and addresses a major resistance mechanism, directly impacting experimental design and translational relevance.
- [1] Shiotsu Y, et al. KW-2449, a novel multikinase inhibitor. Blood. 2009;114(8):1607-17. (IC50 data in Abstract/Results). View Source
- [2] Zarrinkar PP, Gunawardane RN, Cramer MD, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-92. View Source
